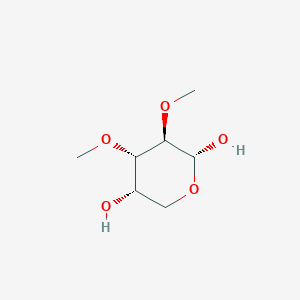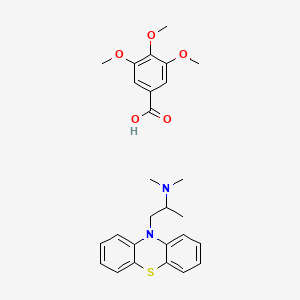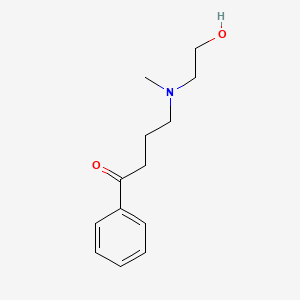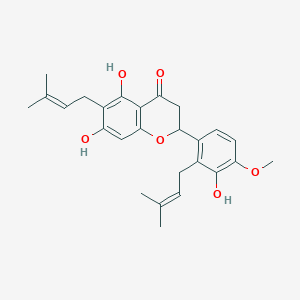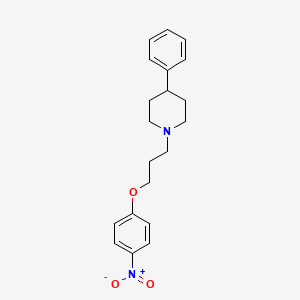
Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- is a complex organic compound with the molecular formula C14H20N2O3. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a nitrophenoxypropyl group. It is known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- typically involves the reaction of piperidine with 4-nitrophenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 1-(3-(4-aminophenoxy)propyl)-4-phenylpiperidine.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Phenol and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine, 1-(3-(4-aminophenoxy)propyl)-4-phenyl-: Similar structure but with an amino group instead of a nitro group.
Piperidine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-: Contains a chlorophenoxy group instead of a nitrophenoxy group.
Uniqueness
Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Eigenschaften
CAS-Nummer |
84344-66-1 |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-[3-(4-nitrophenoxy)propyl]-4-phenylpiperidine |
InChI |
InChI=1S/C20H24N2O3/c23-22(24)19-7-9-20(10-8-19)25-16-4-13-21-14-11-18(12-15-21)17-5-2-1-3-6-17/h1-3,5-10,18H,4,11-16H2 |
InChI-Schlüssel |
MJLMIVQYZHTAHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


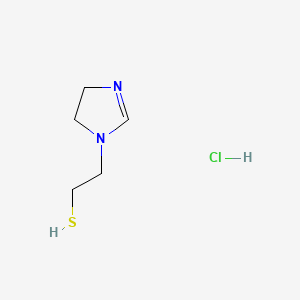

![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)
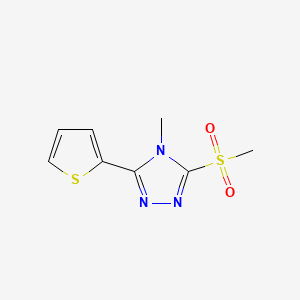
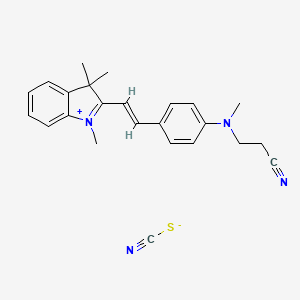

![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
